Dopamine Transporter (DAT) Binding Affinity: d-MPH vs. l-MPH vs. Racemate
In a head-to-head in vitro binding study using [3H]WIN-35428 displacement at the human dopamine transporter (DAT) stably expressed in mouse N2A cells, dexmethylphenidate (d-MPH) exhibited a Ki of 25 nM [1]. In contrast, the l-MPH enantiomer showed no specific DAT binding at comparable concentrations, while racemic dl-MPH had a Ki of 43 nM [2]. This demonstrates that DAT affinity resides entirely in the d-isomer, with the l-isomer being essentially inactive, and dexmethylphenidate having approximately 1.7-fold higher affinity than the racemate.
| Evidence Dimension | In vitro binding affinity (Ki) at human dopamine transporter (DAT) |
|---|---|
| Target Compound Data | Ki = 25 nM (d-MPH, dexmethylphenidate) |
| Comparator Or Baseline | l-MPH: no specific binding detectable; dl-MPH (racemic): Ki = 43 nM |
| Quantified Difference | d-MPH approximately 1.7-fold higher affinity than racemic dl-MPH; l-MPH essentially inactive |
| Conditions | [3H]WIN-35428 displacement assay, human DAT stably expressed in mouse N2A cells (in vitro) |
Why This Matters
This demonstrates that procurement of the single enantiomer eliminates the mass of inactive l-isomer, providing specific target engagement at half the total dose of the racemate.
- [1] GtoPdb/ChEMBL data: Ki = 25 nM. Bioorg Med Chem (2011) 19: 504-512. PMID: 21129986. View Source
- [2] Markowitz, J. S., DeVane, C. L., Pestreich, L. K., Patrick, K. S., & Muniz, R. (2006). A comprehensive in vitro screening of d-, l-, and dl-threo-methylphenidate: an exploratory study. Journal of Clinical Psychopharmacology, 26(1), 66–73. View Source
